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Cat. No.: B12385977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly

specific marker for cancer-associated fibroblasts (CAFs), which are pivotal in tumor

progression, invasion, and metastasis. Due to its limited expression in healthy adult tissues and

high expression in the stroma of over 90% of epithelial carcinomas, FAP has emerged as a

compelling target for both cancer diagnostics and therapeutics.[1][2] Fap-IN-2 is a potent small-

molecule inhibitor of FAP, serving as a critical research tool and a precursor for developing

advanced imaging and therapeutic agents.[3][4]

Core Structure and Physicochemical Properties
Fap-IN-2 is a derivative of the quinoline-based class of FAP inhibitors, which are known for

their high affinity and specificity.[5] It is designed as a versatile precursor, often used for

conjugation with imaging moieties like fluorophores or radiometal chelators for applications

such as positron emission tomography (PET).[3][5][6]

The core structure is based on a (4-quinolinoyl)-glycyl-cyanopyrrolidine scaffold, a motif that

has proven highly effective for potent and selective FAP inhibition.[1][7] The trifluoroacetate

(TFA) salt of a closely related analog provides a Canonical SMILES string that illuminates the

key structural features: O=C(N1--INVALID-LINK--

(C1)F)C#N)CNC(C2=CC=NC3=C2C=C(OCCCN4CCNCC4)C=C3)=O.O=C(O)C(F)

(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.[8]
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Table 1: Physicochemical Properties of Fap-IN-2 and its TFA Salt

Property Value Source(s)

Fap-IN-2

Molecular Formula C24H28F2N6O [3][4]

Molecular Weight 486.51 g/mol [3][4]

CAS Number 2471983-20-5 [3]

Purity 99.93% [3]

Fap-IN-2 TFA Salt

Molecular Formula C30H31F11N6O9 [8]

Molecular Weight 828.58 g/mol [6]

General Properties

Solubility
≥ 2.5 mg/mL in various in vivo

formulations
[3]

Storage (Stock Solution)
-80°C for 6 months; -20°C for 1

month
[3][6]

Mechanism of Action and Biological Activity
Fap-IN-2 functions as a competitive inhibitor, binding to the active site of the FAP enzyme to

block its proteolytic activity.[2][9] FAP is unique among the dipeptidyl peptidase (DPP) family as

it possesses both exopeptidase and endopeptidase activity, allowing it to cleave signaling

peptides and remodel the extracellular matrix (ECM) by degrading components like gelatin and

type I collagen.[9][10] By inhibiting this activity, Fap-IN-2 can disrupt the pro-tumorigenic

microenvironment.

While the specific IC50 value for Fap-IN-2 is not detailed in the provided results, its derivatives

consistently show nanomolar affinity.[11] FAP inhibitors based on similar scaffolds exhibit high

potency and selectivity against related proteases like DPPIV and prolyl oligopeptidase (PREP).

[1][9] For instance, the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold has been shown to
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yield inhibitors with low nanomolar FAP affinity (Ki = 3.0 ± 0.4 nM) and selectivity indices

greater than 1000 against DPPs.[1]

Table 2: Biological Activity of Structurally Related FAP Inhibitors

Compound/Sc
affold

Target
Potency (IC50 /
Ki)

Selectivity
Profile

Source(s)

N-(4-quinolinoyl)-

Gly-boroPro
FAP

IC50 = 3.7 ± 0.2

nM

>3-fold vs.

PREP; >1000-

fold vs. DPPs

[7]

UAMC-1110 FAP IC50 = 3.2 nM
~560-fold vs.

PREP
[12]

ARI-3099 FAP Ki = 9 nM

>360-fold vs.

PREP; >100-fold

vs. DPPs

[11][12][13]

FAPI-04 FAP IC50 = 6.55 nM N/A [14]

FAP-Associated Signaling and Biological Processes
FAP's enzymatic activity and its presence on CAFs influence several key biological processes

that promote cancer progression. Inhibition of FAP with molecules like Fap-IN-2 is intended to

counteract these effects. The diagram below illustrates the central role of FAP in the tumor

microenvironment.
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FAP's Role in the Tumor Microenvironment
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Caption: Logical diagram of FAP's multifaceted role in promoting tumor progression.

Experimental Protocols
Detailed and reproducible protocols are essential for studying FAP inhibitors. Below are

methodologies for key experiments involving Fap-IN-2 and related compounds.

Protocol: FAP Enzyme Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)

of an inhibitor against recombinant human FAP (rhFAP).
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Workflow for FAP Fluorogenic Inhibition Assay

1. Prepare Reagents
- rhFAP Enzyme

- Inhibitor Serial Dilution
- Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC)

- Assay Buffer

2. Add rhFAP to 96-well plate

3. Add Inhibitor Dilutions
(from ~1 µM to pM range)

4. Incubate
(e.g., 30 min at 37°C)

5. Add Fluorogenic Substrate

6. Measure Fluorescence Kinetics
(Ex: 360-380 nm, Em: 460-465 nm)

7. Data Analysis
Plot fluorescence vs. inhibitor concentration.

Fit to sigmoidal curve to calculate IC50.

Click to download full resolution via product page

Caption: Experimental workflow for determining the IC50 of FAP inhibitors.

Methodology:

Reagent Preparation:
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Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 7.4.[15]

rhFAP Solution: Dilute recombinant human FAP to a final concentration of ~0.2 µg/mL in

Assay Buffer.[7]

Inhibitor Stock: Prepare a high-concentration stock of Fap-IN-2 in DMSO. Perform serial

dilutions in Assay Buffer to achieve a range of concentrations (e.g., from 1 µM down to

picomolar levels).

Substrate Solution: Prepare a stock of a fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC

or Suc-Gly-Pro-AMC) in DMSO and dilute in Assay Buffer to a working concentration (e.g.,

20 µM).[7][15][16]

Assay Procedure (96-well plate format):

To each well, add 50 µL of the rhFAP solution.

Add 25 µL of the serially diluted inhibitor solutions to respective wells. Include control wells

with buffer only (for 100% activity) and no enzyme (for background).

Incubate the plate for 30 minutes at 37°C.[7]

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

Data Acquisition:

Immediately place the plate in a fluorescence microplate reader.

Measure the fluorescence signal every 1-2 minutes for 30-60 minutes. Use an excitation

wavelength of 360-380 nm and an emission wavelength of 460-465 nm.[9][15]

Data Analysis:

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor

concentration.

Normalize the velocities to the control (100% activity).
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Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[15]

Protocol: Synthesis of Fluorescently Labeled Fap-IN-2
This protocol details the conjugation of Fap-IN-2 to an amine-reactive (NHS ester) fluorescent

dye.

Workflow for Fap-IN-2 Fluorescent Conjugation

1. Dissolve Reagents
- Fap-IN-2 Precursor in DMSO

- Fluorophore-NHS Ester in DMSO

2. Add Base & Buffer
- N,N-Diisopropylethylamine (DIPEA)
- Sodium Bicarbonate in PBS (pH 8.4)

3. Reaction
Stir for 16 hours at room temperature.

4. Purification
Purify the crude product via reverse-phase HPLC.

5. Final Product
Lyophilize purified fractions to yield the final conjugate as a dry powder.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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